molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

Estradiol 3-Valerate

Cat. No. B137792
CAS RN: 21881-45-8
M. Wt: 356.5 g/mol
InChI Key: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
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Description

Estradiol Valerate (also known as E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . It is used in hormone therapy for menopausal symptoms and low estrogen levels, hormone therapy for transgender people, and in hormonal birth control .


Synthesis Analysis

The synthesis of estradiol valerate was first described by Miescher and Scholz by methanlysis of estradiol 3,17 – divalerate . In solution under certain conditions, particularly alkaline, saponification to valeric acid and estradiol can occur .


Molecular Structure Analysis

Estradiol 3-Valerate has a molecular formula of C23H32O3 and a molecular weight of 356.5 g/mol . The InChI is 1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 .


Chemical Reactions Analysis

Estradiol valerate undergoes a reversible isosymmetric structural phase transition at low temperature (̴ 250 K) which results from the reorientation of the valerate chain . The conformational difference also induces changes in molecular torsional angles and on the hydrogen bond pattern .


Physical And Chemical Properties Analysis

Estradiol 3-Valerate has a molecular formula of C23H32O3 and a molecular weight of 356.5 g/mol . The InChI is 1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 .

Scientific Research Applications

Inflammatory Profile Management

Estradiol Valerate has been found to have a more favorable inflammatory profile than synthetic Ethinyl Estradiol in combined oral contraceptives (COCs). It was observed that COCs containing Estradiol Valerate and Dienogest (DNG) had a neutral effect on inflammation and lipids, while those containing Ethinyl Estradiol and DNG increased both hs-CRP and PTX-3 levels as well as triglycerides and HDL .

Lipid Metabolism

In the same study, it was found that Estradiol Valerate does not significantly alter lipid metabolism. This is in contrast to COCs containing Ethinyl Estradiol and DNG, which were found to increase HDL and triglyceride levels .

Aptasensor Development

Estradiol Valerate has been used in the development of a highly sensitive aptasensor based on polyaniline electro-polymerization, new nanomembrane composite, and aptamer (PANI-MWCNT@Chs-APT). This aptasensor showed high selectivity for Estradiol Valerate among other interfering hormones, with a very low limit of detection of 0.56 fM .

Menopause Treatment

Estradiol Valerate is well suited for the treatment of the characteristic symptoms accompanying menopause in women .

Hematological and Hemorheological Research

Estradiol Valerate has been used in research studying its effects on hematological and hemorheological parameters in rats .

Biotransformation Studies

The pharmacokinetics and biotransformation of Estradiol Valerate have been studied in women following intravenous, intramuscular, and oral administration .

Mechanism of Action

Target of Action

Estradiol 3-Valerate, also known as E2V, is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol 3-Valerate are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol 3-Valerate has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

Estradiol 3-Valerate impacts several biochemical pathways. It modulates the Bax/Bcl-2/p53 and Caspase-3 (Cas-3) pathways . These pathways are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

Estradiol 3-Valerate is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . The majority of Estradiol valerate is protein-bound, metabolized in the gastrointestinal mucosa and liver, and excreted mainly in urine .

Result of Action

The result of Estradiol 3-Valerate’s action is the exertion of its estrogenic effects in the body. It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception . It increases sex hormone-binding globulin (SHBG) levels by 2.5- to 3-fold in transgender women .

Action Environment

The action of Estradiol 3-Valerate can be influenced by various environmental factors. For instance, the route of administration can impact the drug’s action. It can be taken by mouth, sublingual, intramuscular injection, or subcutaneous injection . The dosage can also influence the drug’s action. For example, with estradiol valerate, it is reported that a dose of 5 mg has a duration of 7 to 8 days, 10 mg a duration of 10 to 14 days, 40 mg a duration of 2 to 3 weeks, and 100 mg a duration of 3 to 4 weeks .

Safety and Hazards

Estradiol 3-Valerate is harmful if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and avoid release to the environment .

Future Directions

Estradiol valerate is widely used in hormone replacement therapy and for the treatment of menopausal symptoms . It is also used in combination products for endometriosis and contraception . Future research may focus on improving the understanding of the phase transition mechanism driven by temperature and the development of new formulations and delivery methods .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 3-Valerate

CAS RN

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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